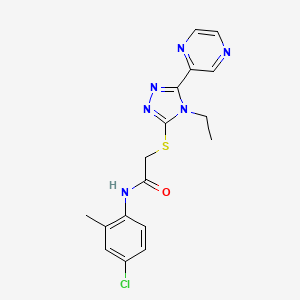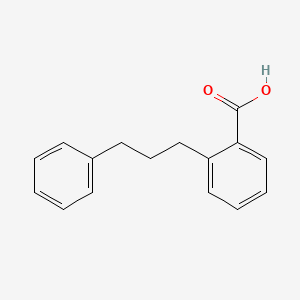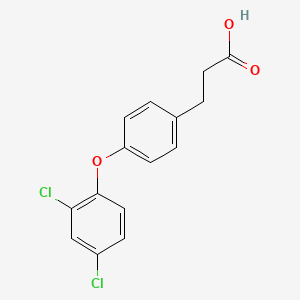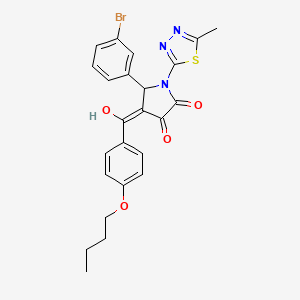
3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzamide and hydrazino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and hydrazine derivatives.
Reaction Conditions: The reaction conditions often include controlled temperatures, solvents like ethanol or methanol, and catalysts to facilitate the reaction.
Stepwise Reactions: The process involves stepwise reactions, including the formation of intermediate compounds, which are then further reacted to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automation: Automated systems to control reaction conditions precisely.
Purification: Advanced purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichlorobenzamide: Shares the dichlorobenzamide structure but lacks the hydrazino group.
N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide: Similar structure but without the dichloro substitution.
Uniqueness
3,4-Dichloro-N-(2-(2-(2-ME-3-PH-2-propenylidene)hydrazino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
769149-64-6 |
|---|---|
Molekularformel |
C19H17Cl2N3O2 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
3,4-dichloro-N-[2-[(2E)-2-[(Z)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C19H17Cl2N3O2/c1-13(9-14-5-3-2-4-6-14)11-23-24-18(25)12-22-19(26)15-7-8-16(20)17(21)10-15/h2-11H,12H2,1H3,(H,22,26)(H,24,25)/b13-9-,23-11+ |
InChI-Schlüssel |
ITCLURMQILOMOF-WQAGWHGLSA-N |
Isomerische SMILES |
C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-bromo-2-[(E)-[[2-[(4-methoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12010875.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12010878.png)




![[4-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010912.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12010920.png)
methylidene}-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B12010927.png)




